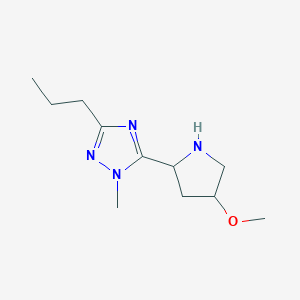
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
準備方法
The synthesis of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
科学的研究の応用
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their specific substituents and overall structure.
Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities, including antifungal and antimicrobial properties.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are studied for their potential therapeutic applications, such as in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
5-(4-methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4O/c1-4-5-10-13-11(15(2)14-10)9-6-8(16-3)7-12-9/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
HSHIWUGYCRBHCP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)C2CC(CN2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





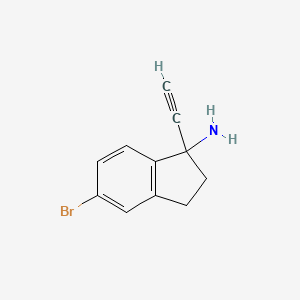
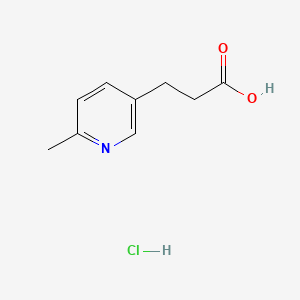
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)
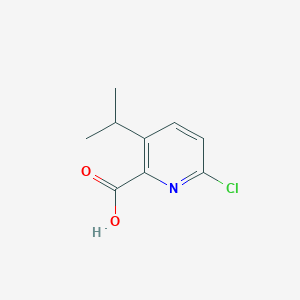
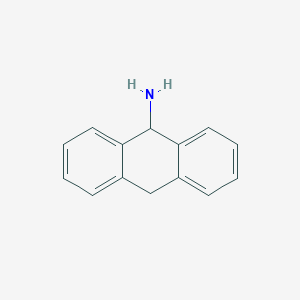
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
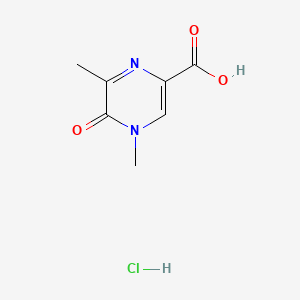
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)

![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
